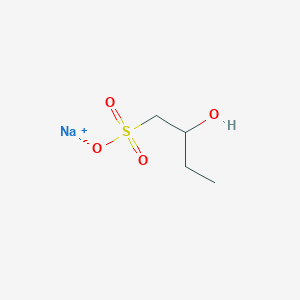
3-(4,5-Diphenyltriazol-2-yl)benzenesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4,5-Diphenyltriazol-2-yl)benzenesulfonic acid is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This compound features a triazole ring substituted with two phenyl groups and a benzenesulfonic acid moiety, which contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,5-Diphenyltriazol-2-yl)benzenesulfonic acid typically involves the following steps:
-
Formation of the Triazole Ring: : The triazole ring can be synthesized via a cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” This reaction is usually carried out in the presence of a copper(I) catalyst under mild conditions.
-
Substitution with Phenyl Groups:
-
Sulfonation of Benzene: : The benzenesulfonic acid moiety is introduced through the sulfonation of benzene. This step typically involves the reaction of benzene with concentrated sulfuric acid or oleum, resulting in the formation of benzenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced catalytic systems are often employed to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-(4,5-Diphenyltriazol-2-yl)benzenesulfonic acid can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized under specific conditions, leading to the formation of sulfonic acid derivatives or other oxidized products.
-
Reduction: : Reduction reactions can convert the sulfonic acid group to a sulfonate or other reduced forms, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
3-(4,5-Diphenyltriazol-2-yl)benzenesulfonic acid has a wide range of applications in scientific research:
-
Chemistry: : It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
-
Biology: : The compound’s unique structure makes it a candidate for studying biological interactions, including enzyme inhibition and protein binding.
-
Industry: : Used in the production of dyes, pigments, and other industrial chemicals due to its stability and reactivity.
Mechanism of Action
The mechanism by which 3-(4,5-Diphenyltriazol-2-yl)benzenesulfonic acid exerts its effects involves interactions with molecular targets such as enzymes, receptors, and proteins. The triazole ring and sulfonic acid group play crucial roles in binding to these targets, influencing biological pathways and cellular processes. Detailed studies on its binding affinity and specificity are essential for understanding its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid: A simpler analog with a single sulfonic acid group attached to a benzene ring.
4,5-Diphenyl-1,2,3-triazole: Lacks the benzenesulfonic acid moiety but shares the triazole ring structure.
Sulfanilic acid: Contains a sulfonic acid group and an amino group attached to a benzene ring.
Uniqueness
3-(4,5-Diphenyltriazol-2-yl)benzenesulfonic acid is unique due to the combination of a triazole ring with two phenyl groups and a benzenesulfonic acid moiety. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
3-(4,5-diphenyltriazol-2-yl)benzenesulfonic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O3S/c24-27(25,26)18-13-7-12-17(14-18)23-21-19(15-8-3-1-4-9-15)20(22-23)16-10-5-2-6-11-16/h1-14H,(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDXVNWGHWPPXHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(N=C2C3=CC=CC=C3)C4=CC(=CC=C4)S(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methyl-1-phenylpyrazolo[3,4-b]quinoline-4-carbonitrile](/img/structure/B8040248.png)
![2-[(E)-[(E)-(2-hydroxy-4-methoxyphenyl)methylidenehydrazinylidene]methyl]-5-methoxyphenol](/img/structure/B8040256.png)
![N-[4-(benzenesulfonylsulfamoyl)phenyl]-2-methylprop-2-enamide](/img/structure/B8040260.png)





![2-[4-(5,5-Dimethyl-1,3-dioxan-2-yl)phenyl]-5,5-dimethyl-1,3-dioxane](/img/structure/B8040301.png)

![Bicyclo[2.2.1]heptane-2,6-diyldimethanamine](/img/structure/B8040312.png)

![5-[(3-Carbamoyl-4-hydroxyphenyl)methyl]-2-hydroxybenzamide](/img/structure/B8040323.png)
